molecular formula C40H80O2 B14701965 21-Hydroxytetracontan-20-one CAS No. 18216-95-0

21-Hydroxytetracontan-20-one

Cat. No.: B14701965
CAS No.: 18216-95-0
M. Wt: 593.1 g/mol
InChI Key: FUXWJXFNCIATEB-UHFFFAOYSA-N
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Description

21-Hydroxytetracontan-20-one is a long-chain aliphatic ketone with the molecular formula C₄₀H₈₀O₂ This compound is characterized by the presence of a hydroxyl group at the 21st carbon and a ketone group at the 20th carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Hydroxytetracontan-20-one typically involves multi-step organic synthesis techniques. One common method includes the oxidation of a long-chain alcohol to form the corresponding ketone. The hydroxyl group can be introduced through selective hydroxylation reactions. Specific reaction conditions, such as the use of oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent, and hydroxylation agents like osmium tetroxide (OsO₄), are crucial for achieving the desired product.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial strains capable of transforming precursor molecules into the desired product. These methods are often preferred for their efficiency and sustainability. For example, certain mutant strains can transform phytosterols into hydroxylated ketones through enzymatic pathways .

Chemical Reactions Analysis

Types of Reactions: 21-Hydroxytetracontan-20-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a ketone or carboxylic acid.

    Reduction: Reduction of the ketone group to a secondary alcohol.

    Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate (KMnO₄).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include secondary alcohols, carboxylic acids, and substituted derivatives of the original compound.

Scientific Research Applications

21-Hydroxytetracontan-20-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 21-Hydroxytetracontan-20-one exerts its effects is primarily through its interaction with cellular membranes and enzymes. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions, influencing membrane fluidity and enzyme activity. Molecular targets may include membrane-bound proteins and enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Uniqueness: 21-Hydroxytetracontan-20-one is unique due to its specific combination of a long aliphatic chain with both hydroxyl and ketone functional groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

18216-95-0

Molecular Formula

C40H80O2

Molecular Weight

593.1 g/mol

IUPAC Name

21-hydroxytetracontan-20-one

InChI

InChI=1S/C40H80O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,41H,3-38H2,1-2H3

InChI Key

FUXWJXFNCIATEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(C(=O)CCCCCCCCCCCCCCCCCCC)O

Origin of Product

United States

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